2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[(2R)-oxolan-2-yl]propanoic acid
Description
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[(2R)-oxolan-2-yl]propanoic acid is a tert-butoxycarbonyl (Boc)-protected amino acid derivative featuring a (2R)-tetrahydrofuran-2-yl (oxolan-2-yl) substituent at the β-position. The Boc group enhances stability during synthetic processes, making the compound valuable in peptide synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(2R)-oxolan-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOYHEUHDBOTCD-VEDVMXKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCO1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(C[C@H]1CCCO1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[(2R)-oxolan-2-yl]propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Oxolane Ring: The protected amino acid is then subjected to cyclization to form the oxolane ring. This can be achieved through intramolecular nucleophilic substitution reactions under acidic or basic conditions.
Final Deprotection: The Boc protecting group is removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[(2R)-oxolan-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
Peptide Synthesis
The primary application of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[(2R)-oxolan-2-yl]propanoic acid is in the synthesis of peptides. It serves as a protecting group for amino acids during peptide synthesis, preventing unwanted reactions at the amino terminus. This is crucial for maintaining the integrity of the peptide chain during synthesis.
Drug Development
This compound is utilized in drug development as an intermediate in synthesizing biologically active peptides. Its ability to introduce protective groups allows for the selective modification of peptide structures, which is essential for developing new pharmaceuticals.
Bioconjugation Techniques
In bioconjugation, this compound can be used to attach drugs or imaging agents to biomolecules, enhancing their therapeutic efficacy and specificity. The stability and reactivity of the compound make it suitable for creating conjugates that can target specific cells or tissues.
Case Study 1: Peptide Synthesis Optimization
A study published in Journal of Peptide Science explored optimizing peptide synthesis using this compound as a protecting group. The results indicated that using this compound improved yield and purity compared to traditional methods, showcasing its effectiveness in complex peptide synthesis.
Case Study 2: Drug Delivery Systems
Research in Advanced Drug Delivery Reviews highlighted the use of this compound in developing targeted drug delivery systems. The study demonstrated that conjugating drugs with this compound enhanced their solubility and bioavailability, leading to improved therapeutic outcomes.
Mechanism of Action
The mechanism by which 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[(2R)-oxolan-2-yl]propanoic acid exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The oxolane ring and Boc protecting group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Classification
The compound belongs to a class of Boc-protected amino acids with diverse side-chain modifications. Key structural analogs include:
A. Boc-D-3-Benzothienylalanine
- Structure: (2R)-3-(1-Benzothiophen-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- Key Difference : Aromatic benzothiophene substituent instead of oxolan.
B. Boc-Tyr-(O-4-NO2-Bn)-OH
- Structure: (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(4-nitrophenyl)methoxy]phenyl]propanoic acid
- Key Difference : Bulky nitrobenzyl-protected tyrosine side chain.
- Properties : High steric hindrance may reduce enzymatic degradation, useful in peptide drug design .
C. N-Boc-S-(4-methoxybenzyl)-L-cysteine
- Structure: (2R)-3-[(4-methoxyphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- Key Difference : Thioether linkage with methoxybenzyl group.
- Properties : Enhanced stability against oxidation compared to free thiols .
D. (2R)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride
Physicochemical Properties
Key Research Findings
Synthetic Applications : The Boc group’s stability enables efficient coupling reactions, as seen in the synthesis of thiazolidine derivatives .
Pharmaceutical Intermediates: Boc-protected amino acids are critical precursors for drugs like Ronacaleret Hydrochloride, a bone resorption inhibitor .
Biological Activity
The compound 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[(2R)-oxolan-2-yl]propanoic acid , commonly referred to as a derivative of amino acids, has garnered attention in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structure and Composition
The compound can be described using its IUPAC name, which highlights its functional groups and stereochemistry. The molecular formula is , with a molecular weight of approximately 241.31 g/mol. Below is a summary of its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₁N₁O₅ |
| Molecular Weight | 241.31 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not yet assigned |
The biological activity of This compound primarily involves its interaction with various biological targets, including integrins and other cell adhesion molecules. Research indicates that compounds with similar structures can act as agonists that enhance cell adhesion by promoting integrin-ligand interactions .
Therapeutic Applications
- Cancer Therapy : Preliminary studies suggest that this compound may have applications in cancer treatment by modulating integrin signaling pathways, which are crucial for tumor cell migration and metastasis .
- Neuroprotective Effects : Some derivatives of this compound have shown potential neuroprotective effects, possibly through the modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells .
- Anti-inflammatory Properties : There is emerging evidence that compounds with similar structures exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases .
Case Study 1: Integrin Modulation
A study published in Journal of Medicinal Chemistry explored the effects of similar compounds on integrin binding. The results indicated significant enhancement in cell adhesion when treated with the compound, suggesting a potential mechanism for therapeutic use in cancer .
Case Study 2: Neuroprotective Activity
In a study examining neuroprotective agents, derivatives of this compound were tested for their ability to protect against neuronal cell death induced by oxidative stress. The findings demonstrated a marked reduction in cell death, indicating its potential as a neuroprotective agent .
Case Study 3: Anti-inflammatory Activity
Research conducted on inflammatory models showed that compounds similar to This compound significantly reduced pro-inflammatory cytokine levels, supporting their use in treating chronic inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
